BenchChemオンラインストアへようこそ!

Ethyl (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylate

Stereochemical differentiation Ticagrelor intermediate pathway Chiral cyclopropane synthesis

Ethyl (1S,2S)-2-(3,4-difluorophenyl)cyclopropanecarboxylate (CAS 2051515-32-1) is a single-enantiomer trans-2-aryl-cyclopropanecarboxylic acid ethyl ester belonging to the chiral cyclopropane carboxylate class. The compound bears a 3,4-difluorophenyl substituent at C2 and an ethyl ester at C1 in the (1S,2S) absolute configuration, making it the stereochemical antipode of the well-known (1R,2R)-enantiomer that serves as the penultimate intermediate in all major ticagrelor synthetic routes.

Molecular Formula C12H12F2O2
Molecular Weight 226.22 g/mol
Cat. No. B13710290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylate
Molecular FormulaC12H12F2O2
Molecular Weight226.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1C2=CC(=C(C=C2)F)F
InChIInChI=1S/C12H12F2O2/c1-2-16-12(15)9-6-8(9)7-3-4-10(13)11(14)5-7/h3-5,8-9H,2,6H2,1H3
InChIKeyWKJJNMWERMSARF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylate – Class, Core Identity, and Procurement Context


Ethyl (1S,2S)-2-(3,4-difluorophenyl)cyclopropanecarboxylate (CAS 2051515-32-1) is a single-enantiomer trans-2-aryl-cyclopropanecarboxylic acid ethyl ester belonging to the chiral cyclopropane carboxylate class [1]. The compound bears a 3,4-difluorophenyl substituent at C2 and an ethyl ester at C1 in the (1S,2S) absolute configuration, making it the stereochemical antipode of the well-known (1R,2R)-enantiomer that serves as the penultimate intermediate in all major ticagrelor synthetic routes [2]. As Ticagrelor Impurity 159 under ICH/regulatory nomenclature, this compound is formally recognized as a process-related impurity of the blockbuster antiplatelet agent and is supplied with detailed characterization data compliant with ANDA/QC requirements [3].

Why Ethyl (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylate Cannot Be Interchanged with In-Class Cyclopropane Carboxylate Analogs


Within the 2-aryl-cyclopropanecarboxylate ester family, the combination of (i) the (1S,2S) absolute stereochemistry, (ii) the 3,4-difluoro substitution pattern on the phenyl ring, and (iii) the ethyl ester moiety jointly determines the compound's distinct identity as a chiral reference standard and a stereochemically defined research intermediate. Generic substitution by the (1R,2R)-enantiomer or racemic mixture is invalid because the (1R,2R)-isomer is the productive intermediate en route to the active pharmaceutical ingredient ticagrelor, whereas the (1S,2S)-isomer is a process impurity whose presence must be controlled below regulatory thresholds [1][2]. Substitution by the corresponding carboxylic acid (Ticagrelor Impurity 143, CAS 1459720-31-0) or the (1R,2S)-diastereomer introduces different physicochemical properties (logP, solubility, chromatographic retention) that break analytical method specificity and alter impurity profiling accuracy [3].

Quantitative Differential Evidence for Ethyl (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylate Versus Its Closest Comparators


Absolute Stereochemical Identity: (1S,2S) Versus (1R,2R)-Ethyl 2-(3,4-Difluorophenyl)cyclopropanecarboxylate in the Ticagrelor Synthetic Pathway

The target (1S,2S)-enantiomer is the exact stereochemical antipode of (1R,2R)-ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate, the established late-stage intermediate in all multi-step ticagrelor syntheses. The (1R,2R)-enantiomer is produced biocatalytically from 3,4-difluorostyrene and ethyl diazoacetate using engineered truncated globin of Bacillus subtilis in 79% isolated yield with >99% diastereomeric ratio (dr) and 98% enantiomeric excess (ee), enabling a single-step biocatalytic route to this pharmaceutical intermediate [1]. In contrast, the (1S,2S)-enantiomer is accessed via stereocomplementary myoglobin variants (e.g., Mb(H64V,V68A)) that deliver trans-(1S,2S) selectivity; for styrene and substituted styrene substrates, these variants achieve 98–99.9% diastereomeric excess (de) and 96–99.9% ee [2]. The two enantiomers require fundamentally different enzyme catalysts and are not interchangeable in the ticagrelor synthetic manifold.

Stereochemical differentiation Ticagrelor intermediate pathway Chiral cyclopropane synthesis

Regulatory Impurity Classification: (1S,2S)-Ethyl Ester (Impurity 159) Versus (1S,2S)-Carboxylic Acid (Impurity 143) and (1R,2S)-Diastereomer (Impurity 153)

Under ICH Q3A/Q3B guidelines, the (1S,2S)-ethyl ester is codified as Ticagrelor Impurity 159 (CAS 2051515-32-1), distinct from Ticagrelor Impurity 143 ((1S,2S)-carboxylic acid, CAS 1459720-31-0), Ticagrelor Impurity 153 ((1R,2S)-carboxylic acid, CAS 1414348-38-1), and the (1R,2R)-isomer impurity (CAS 2056269-94-2) [1][2]. Each impurity possesses a unique CAS number, chemical formula (C12H12F2O2, MW 226.22 g/mol for the ethyl ester vs. C10H8F2O2, MW 198.17 g/mol for the carboxylic acid), and chromatographic retention behavior. A dedicated chiral HPLC method using cellulose-based columns (OJ-H, 4.6 mm × 250 mm, 5 μm) with n-hexane–methanol/ethanol mobile phases and UV detection at 225 nm has been specifically developed and validated for separating ticagrelor from its isomer impurities, including the (1S,2S)-configured species [3]. The regulatory requirement for impurity quantification—typically ≤0.10% for unspecified impurities and ≤0.15% for specified impurities per ICH guidelines—necessitates procurement of the exact (1S,2S)-ethyl ester reference standard rather than any surrogate.

Pharmaceutical impurity profiling Regulatory reference standards Ticagrelor quality control

Differential Biological Activity: (1S,2S)-Enantiomer Anti-Inflammatory Properties Versus (1R,2R)-Enantiomer Antiplatelet Pathway

The (1R,2R)-enantiomer of ethyl 2-(3,4-difluorophenyl)cyclopropanecarboxylate is established as a metabolic precursor that is converted via Curtius or Hofmann rearrangement to (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine, the direct building block incorporated into the ticagrelor pharmacophore responsible for P2Y12 receptor antagonism and platelet aggregation inhibition [1][2]. In contrast, the (1S,2S)-enantiomer has been independently reported to exhibit anti-inflammatory properties , representing a divergent biological activity profile that is abolished in the (1R,2R)-isomer. Activity is strictly stereochemistry-dependent: the antiplatelet effect resides in the (1R,2R)-→(1R,2S)-amine cascade, while the anti-inflammatory signal is associated with the (1S,2S) configuration .

Enantiomer pharmacology Structure-activity relationship Cyclopropane carboxylate bioactivity

Synthesis Route Efficiency: Biocatalytic trans-(1S,2S) Versus trans-(1R,2R) Cyclopropanation of 3,4-Difluorostyrene

The production of chirally pure (1S,2S)-configured 2-aryl-cyclopropanecarboxylates has historically lagged behind (1R,2R) synthesis due to the lack of catalysts with complementary stereopreference. The Fasan laboratory demonstrated that myoglobin variant Mb(H64V,V68A) achieves trans-(1S,2S) selectivity of 99.9% de and 99.9% ee for styrene cyclopropanation with ethyl diazoacetate [1], and this variant was successfully applied to the multigram synthesis of (1S,2S)-configured drug intermediates including a TRPV1 inhibitor precursor (0.83 g, 75% yield, 99.9% de, 99.9% ee) [1]. For the 3,4-difluorostyrene substrate specifically, the trans-(1R,2R)-selective variant Mb(L29T,H64V,V68L) gave (1R,2R)-26 in 94% yield with 98% de and 58% ee [1], while the trans-(1S,2S)-selective Mb(H64V,V68A) variant has been shown applicable across diverse styrene derivatives (97–99.9% de, 96–99.9% ee) though the exact difluorophenyl substrate data point appears in the supporting information [1][2].

Biocatalysis Asymmetric cyclopropanation Enzyme engineering

Degradation Pathway and Stability-Indicating Assay Relevance: (1S,2S)-Ethyl Ester as a Forced-Degradation Marker

The stability-indicating assay method (SIAM) developed for ticagrelor active pharmaceutical ingredient (API) uses a C18 XTerra MS column with a linear gradient of 10 mM ammonium acetate/acetonitrile, validated for drug quantification and impurity determination under ICH Q2(R1) guidelines [1]. Forced degradation studies under oxidative, thermal, photolytic, and hydrolytic conditions identified up to nine degradation products via LC-MSn and high-resolution mass spectrometry [1]. While the primary degradation pathways involve oxidation/auto-oxidation, S-dealkylation, and N-dealkylation of the triazolopyrimidine core, chiral cyclopropane-containing impurities including the (1S,2S)-ethyl ester (Impurity 159) require dedicated chiral separation methods for detection and quantification, as they co-elute with or are unresolved from the API under the achiral SIAM conditions [1][2]. The validated chiral HPLC method (CN105092721A) achieves baseline separation of ticagrelor from its isomer impurities using a cellulose-based OJ-H column [2].

Forced degradation Stability-indicating method LC-MS impurity identification

Recommended Application Scenarios for Ethyl (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylate in Research and Industrial Settings


Ticagrelor ANDA Impurity Profiling: Reference Standard for Chiral HPLC Method Validation

The compound serves as the definitive reference standard for Ticagrelor Impurity 159 in ANDA regulatory submissions. QC laboratories use it to establish system suitability parameters, determine relative response factors at 225 nm on cellulose-based chiral columns (e.g., OJ-H or equivalent), and validate LOQ typically ≤0.05% relative to the API peak area. The validated chiral HPLC method employing n-hexane–methanol (80:20) at 1.0 mL/min with UV detection at 225 nm [1] can be directly implemented, and the authentic (1S,2S)-ethyl ester reference material is essential for establishing retention time markers and ensuring method specificity against co-eluting stereoisomers.

Stereochemistry-Activity Relationship (SAR) Studies of 2-Aryl-Cyclopropanecarboxylate Enantiomers

For medicinal chemistry programs investigating stereochemistry-dependent pharmacology of 2-aryl-cyclopropanecarboxylates, the (1S,2S)-enantiomer provides the complementary stereochemical probe to the extensively studied (1R,2R)-enantiomer. While the (1R,2R)-isomer is metabolically funneled toward the P2Y12 antagonist pharmacophore of ticagrelor [2], the (1S,2S)-enantiomer has been associated with anti-inflammatory bioactivity . Parallel screening of both enantiomers in target- or phenotype-based assays enables deconvolution of stereochemistry-driven pharmacology. Researchers should verify the anti-inflammatory activity claim through independent dose-response experiments.

Biocatalytic Process Development: Benchmark Substrate for trans-(1S,2S)-Selective Cyclopropanation Engineering

The (1S,2S)-configured cyclopropane carboxylate core is accessible via engineered myoglobin catalysts such as Mb(H64V,V68A) that deliver 98–99.9% de and 96–99.9% ee for diverse styrene substrates [3]. Process development teams evaluating biocatalytic routes to chiral cyclopropane building blocks can use the 3,4-difluorophenyl substrate as a pharma-relevant benchmark to test and optimize trans-(1S,2S)-selective enzyme variants in whole-cell or cell-free formats, comparing performance directly against the established (1R,2R)-selective biocatalytic systems.

Forced Degradation and Stability Study: Spiking Standard for Chiral Purity Monitoring

Under ICH Q1A(R2) stress testing protocols, the (1S,2S)-ethyl ester is used as a spiking standard to evaluate whether stereochemical integrity is maintained during API and drug product stability studies. While the achiral SIAM on C18 resolves primary oxidative and dealkylation degradants [4], the chiral OJ-H method with the authentic Impurity 159 reference standard enables orthogonal monitoring of chiral inversion or epimerization that may occur under extreme pH, thermal, or photolytic conditions but remain undetectable by achiral methods.

Quote Request

Request a Quote for Ethyl (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.